4-Fluoro-N2-isopropylbenzene-1,2-diamine
Description
The study of fluorinated phenylenediamines sits (B43327) at the intersection of several key areas of modern chemistry. The strategic incorporation of fluorine into organic molecules, coupled with the versatile phenylenediamine scaffold, has led to the development of novel compounds with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWKNKQHTOSTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro N2 Isopropylbenzene 1,2 Diamine and Analogous Fluorinated Ortho Diamines
2 N-Alkylation Strategies for Isopropyl Group Integration (e.g., using isopropyl halides)
The introduction of an isopropyl group onto a nitrogen atom is a common requirement in the synthesis of many target molecules. N-alkylation of anilines with alkyl halides is a straightforward approach. google.com For example, an isopropyl group can be introduced using isopropyl chloride as the alkylating agent. google.com
To avoid the common problem of over-alkylation, which leads to mixtures of mono- and di-alkylated products, various strategies have been developed. The use of ionic liquids as solvents has been shown to improve the selectivity of N-monoalkylation of aromatic amines. researchgate.netpsu.edu
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of 4-Fluoro-N2-isopropylbenzene-1,2-diamine and related fluorinated ortho-diamines is highly dependent on the careful optimization of reaction conditions to maximize both the yield and the regioselectivity of the desired product. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the choice of catalyst.
Research into the synthesis of analogous fluorine-containing diamines has demonstrated that specific conditions can lead to significant improvements in outcomes. For instance, in the synthesis of dinitrated precursors to fluorinated diamines, reaction temperature and time are critical. One study found that conducting the reaction at 80°C for 2 hours in a Dimethylformamide (DMF) solvent, with a choline (B1196258) chloride/urea catalyst, resulted in yields ranging from 78.8% to 94.1% with purities exceeding 99.0%. globethesis.com
For the subsequent reduction step to form the diamine, catalytic hydrogenation conditions are paramount. The reduction of a nitro group to an amine is a key transformation in these syntheses. Studies have shown that using Raney Nickel as the catalyst in anhydrous ethanol (B145695) at a temperature of 60°C and a hydrogen pressure of 4MPa can lead to the final diamine product with a purity of 99.8% and yields between 91.3% and 93.2%. globethesis.com Another common method involves catalytic hydrogenation with catalysts like Palladium-on-Carbon (Pd/C) or Raney Ni at temperatures between 50–80°C.
The choice of fluorinating agent and base is also crucial in syntheses where the fluorine atom is introduced via electrophilic fluorination. In the synthesis of fluorinated benzotriazinones, for example, optimization studies compared different fluorinating agents and bases. The use of Selectfluor™ as the fluorinating agent and cesium carbonate as the base was found to be optimal. researchgate.net Increasing the amount of base or the reaction time did not yield significant improvements, indicating that a well-defined set of conditions is key to efficiency. researchgate.net
The following table summarizes optimized conditions found in the synthesis of related fluorinated compounds, illustrating the impact of parameter adjustment on reaction outcomes.
| Parameter | Optimized Condition | Result | Source |
| Dinitration Temperature | 80°C | Yields of 78.8-94.1% | globethesis.com |
| Dinitration Time | 2 hours | Purity >99.0% | globethesis.com |
| Dinitration Solvent | DMF | High yield and purity | globethesis.com |
| Reduction Temperature | 60°C | Yields of 91.3-93.2% | globethesis.com |
| Reduction Catalyst | Raney Nickel | Purity of 99.8% | globethesis.com |
| Hydrogen Pressure | 4 MPa | High yield and purity | globethesis.com |
| Fluorinating Agent | Selectfluor™ | Superior yield compared to NSFI | researchgate.net |
| Base for Fluorination | Cesium Carbonate (CsCO₃) | 89% yield | researchgate.net |
One-Pot Synthetic Procedures for Efficiency Enhancement
In the context of preparing fluorinated aromatics, a one-pot approach can integrate a fluorination step with a subsequent reaction, such as a Michael addition or a Robinson annulation. researchgate.net For example, the fluorination of a 1,3-dicarbonyl compound can be immediately followed by its reaction with an α,β-unsaturated ketone in the same reaction vessel. This strategy has been shown to be highly efficient, particularly when enhanced by microwave heating. researchgate.net
While a specific one-pot synthesis for this compound is not detailed in the available literature, the principles are widely applicable. A hypothetical one-pot process could involve the initial fluorination of a suitable precursor, followed by nitration, and finally, a reduction of the nitro groups in a single reaction vessel, potentially using a versatile catalytic system. The development of such green synthesis technologies is a response to the disadvantages of traditional multi-step processes, which can suffer from low yields, large amounts of wastewater, and complex operations. globethesis.com
The advantages of one-pot syntheses are summarized in the table below.
| Advantage | Description | Source |
| Increased Efficiency | Reduces reaction time and simplifies the overall process by eliminating intermediate workup and purification steps. | researchgate.net |
| Atom Economy | Maximizes the incorporation of starting materials into the final product, reducing waste. | researchgate.net |
| Reduced Waste | Less solvent is used for reactions and purifications, leading to a more environmentally friendly process. | globethesis.com |
| Simplified Operations | Fewer handling steps reduce the potential for material loss and operational errors. | globethesis.com |
Catalytic Systems Utilized in Diamine Synthesis (e.g., Palladium-on-Carbon for Hydrogenation)
Catalytic systems are fundamental to the synthesis of this compound and its analogs, particularly in the crucial hydrogenation step that converts nitro groups into the required amine functionalities. wikipedia.org Among the various catalysts used, Palladium-on-Carbon (Pd/C) is a prominent choice for its high activity, selectivity, and stability. wikipedia.orgmasterorganicchemistry.com
Palladium-on-Carbon is a form of palladium metal finely dispersed on a high-surface-area activated carbon support. wikipedia.orgmasterorganicchemistry.com This arrangement maximizes the active catalytic surface available for the reaction. wikipedia.org The preparation of a 10% Pd/C catalyst typically involves combining a solution of palladium chloride with an aqueous suspension of activated carbon, followed by the reduction of the palladium(II) ions to palladium metal using hydrogen gas or formaldehyde. orgsyn.org
In the synthesis of diamines, Pd/C is used to catalyze the hydrogenation of dinitro or nitro-amino precursors. wikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.com The catalyst facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, ultimately yielding an amine and water. masterorganicchemistry.com This method is highly effective for the reduction of nitro compounds, as well as for other transformations like reductive amination and debenzylation. wikipedia.org
A novel unsymmetrical fluorinated diamine monomer has been prepared through a process involving catalytic reduction with hydrazine (B178648) and Pd-C. researchgate.net Besides Pd/C, other catalysts like Raney Nickel are also employed. globethesis.com Raney Nickel, a porous nickel catalyst, is also effective for the hydrogenation of nitro compounds under hydrogen pressure and is sometimes chosen as an alternative to palladium-based systems. youtube.com
The table below outlines common catalytic systems used in the synthesis of aromatic diamines.
| Catalyst | Type | Key Application in Diamine Synthesis | Source |
| Palladium-on-Carbon (Pd/C) | Heterogeneous Catalyst | Hydrogenation of nitro groups to amines. wikipedia.org | wikipedia.orgmasterorganicchemistry.comresearchgate.net |
| Raney Nickel | Heterogeneous Catalyst | Reduction of nitro compounds under hydrogen pressure. | globethesis.com |
| Platinum on Carbon (Pt/C) | Heterogeneous Catalyst | Catalytic hydrogenation of C-C pi bonds and other functional groups. masterorganicchemistry.com | masterorganicchemistry.com |
Advanced Spectroscopic and Crystallographic Approaches for Structural Elucidation of 4 Fluoro N2 Isopropylbenzene 1,2 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Fluoro-N2-isopropylbenzene-1,2-diamine, a full suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides unambiguous assignment of all atoms and confirms the substitution pattern on the benzene (B151609) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern. The protons on the benzene ring exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the fluorine and two amine substituents. The isopropyl group and the amine protons also show characteristic signals.
The protons of the two amine groups (NH and NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The isopropyl group gives rise to a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃), a classic signature of this functional group.
Table 1: Representative ¹H NMR Data for this compound (Data presented for illustrative purposes based on typical values for similar structures)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.5 - 6.8 | Multiplet | 3H | Aromatic C-H |
| 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| 3.6 - 4.2 | Broad Singlet | 1H | -NH- |
| 3.4 - 3.6 | Septet | 1H | Isopropyl -CH |
| 1.1 - 1.3 | Doublet | 6H | Isopropyl -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals. The carbon atom bonded to the fluorine atom (C4) will appear as a doublet due to carbon-fluorine spin-spin coupling (¹JCF), a key feature confirming the fluorine's position. Other carbons in the aromatic ring will also show smaller couplings to fluorine (²JCF, ³JCF). The chemical shifts of the aromatic carbons are influenced by the electron-donating amine groups and the electron-withdrawing fluorine atom. The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data presented for illustrative purposes based on typical values for similar structures)
| Chemical Shift (δ) ppm | Assignment |
| 150 - 155 (d, ¹JCF ≈ 240 Hz) | C4 (C-F) |
| 140 - 145 | C1 (C-NH₂) |
| 135 - 140 | C2 (C-NH) |
| 115 - 120 (d, ²JCF ≈ 20 Hz) | C3, C5 |
| 110 - 115 (d, ³JCF ≈ 8 Hz) | C6 |
| 45 - 50 | Isopropyl -CH |
| 20 - 25 | Isopropyl -CH₃ |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Environment Characterization
¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. wikipedia.org Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta hydrogens), providing further confirmation of its position on the benzene ring. huji.ac.il The ¹⁹F nucleus is highly responsive to NMR measurements due to its nuclear spin of 1/2 and 100% natural abundance. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent molecule and its fragments, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₁₃FN₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for this molecule would involve the loss of a methyl group (CH₃•) from the isopropyl substituent to form a stable secondary carbocation. Another likely fragmentation is the loss of the entire isopropyl group.
Table 3: Expected HRMS Data for this compound
| m/z (Daltons) | Formula | Assignment |
| 168.1063 | [C₉H₁₃FN₂]⁺ | Molecular Ion [M]⁺ |
| 153.0828 | [C₈H₁₀FN₂]⁺ | [M - CH₃]⁺ |
| 125.0515 | [C₆H₆FN₂]⁺ | [M - C₃H₇]⁺ |
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. For this compound, single-crystal X-ray diffraction studies would reveal the exact conformation of the molecule.
Table 4: Illustrative Crystallographic Parameters
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| C-F Bond Length | ~1.35 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C-N Bond Length | ~1.40 - 1.45 Å |
| N-H···F Hydrogen Bond Length | ~2.8 - 3.0 Å |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.
The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH) amines typically appear as distinct peaks in the region of 3300-3500 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected around 1200-1250 cm⁻¹.
Table 5: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 3400 | N-H Stretch | Secondary Amine (-NH) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Isopropyl (Aliphatic) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-F Stretch | Aryl Fluoride |
Theoretical and Computational Chemistry: Investigating Mechanistic Insights and Reactivity Predictions for 4 Fluoro N2 Isopropylbenzene 1,2 Diamine
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aps.org This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. For 4-Fluoro-N2-isopropylbenzene-1,2-diamine, DFT calculations can provide fundamental insights into its stability, electronic properties, and reactivity.
The substitution pattern on the benzene (B151609) ring of this compound dictates its electronic landscape. The fluorine atom and the isopropyl group exert opposing electronic effects that significantly influence the charge distribution across the molecule.
Fluorine Group: As the most electronegative element, fluorine acts as a strong electron-withdrawing group through the inductive effect (-I). researchgate.net This effect decreases the electron density in the aromatic ring, particularly at the carbon atom to which it is attached.
Isopropyl Group: The isopropyl group, an alkyl substituent, is an electron-donating group through the inductive effect (+I) and hyperconjugation. It increases the electron density in the ring.
Amine Groups: The two amine groups (-NH2 and -NH-isopropyl) are strong electron-donating groups through resonance (+R) and electron-withdrawing through the inductive effect (-I), with the resonance effect typically dominating, thus activating the ring towards electrophilic substitution.
DFT calculations can precisely quantify these effects by computing atomic charges (e.g., using Mulliken, NBO, or AIM population analysis) and generating electrostatic potential maps. These maps visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of reactivity.
Table 1: Predicted Electronic Effects of Substituents in this compound
| Substituent | Position | Primary Electronic Effect | Impact on Aromatic Ring |
|---|---|---|---|
| Fluoro (-F) | 4 | Strong Inductive Withdrawal (-I) | Deactivating |
| Amino (-NH₂) | 1 | Resonance Donation (+R) > Inductive Withdrawal (-I) | Activating |
| Isopropylamino (-NH-iPr) | 2 | Resonance Donation (+R) > Inductive Withdrawal (-I) | Activating |
| Isopropyl (-CH(CH₃)₂) | N2 | Inductive Donation (+I) | --- |
DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. For this compound, DFT could be used to investigate various reactions, such as:
Electrophilic Aromatic Substitution: Predicting the preferred position of attack for an incoming electrophile by analyzing the energies of the possible sigma-complex intermediates.
Reactions at the Amine Groups: Modeling the nucleophilic attack of the amine groups or their reactions with various reagents.
The core of this analysis involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The geometry and energy of the TS provide critical information about the reaction's activation energy and kinetic feasibility. Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for a TS).
The interplay of steric and electronic effects governs the three-dimensional structure and reactivity of this compound. researchgate.netacs.org
Steric Hindrance: The bulky isopropyl group attached to one of the amine functionalities introduces significant steric hindrance. This can influence the planarity of the amine group with respect to the benzene ring and restrict the approach of reactants to nearby sites. DFT can quantify this steric strain by calculating the energy differences between various rotational isomers (conformers).
Electronic Control: The electronic effects of the substituents direct the reactivity. For instance, in electrophilic substitution, the activating amine groups will direct incoming electrophiles to the ortho and para positions relative to themselves. However, the final regioselectivity will be a complex outcome of the combined directing effects of all substituents and the steric hindrance present.
DFT calculations allow for a systematic exploration of the conformational space to identify the lowest energy conformer. This information is vital, as the reactivity of a molecule is often dependent on its preferred shape.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex System Modeling
While DFT is excellent for isolated molecules, many chemical processes occur in complex environments like solutions or biological systems. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods address this by treating a small, chemically active region with a high-level QM method (like DFT), while the larger, surrounding environment is treated with a computationally less expensive Molecular Mechanics (MM) force field. researchgate.netnih.gov
For this compound, a QM/MM approach would be ideal for studying its behavior in scenarios such as:
Enzyme Inhibition: If the molecule acts as a ligand for an enzyme, the ligand and the enzyme's active site would be treated at the QM level, while the rest of the protein and surrounding solvent would be the MM region. nih.govnih.gov This allows for an accurate description of ligand-protein interactions, including bond-making and bond-breaking events.
Solvation Effects: Understanding how solvent molecules interact with the solute and influence its conformation and reactivity.
The QM/MM methodology combines the accuracy of quantum mechanics for the reactive part with the efficiency of classical mechanics for the environment, making it possible to model large, complex systems. researchgate.net
Advanced Computational Techniques for Characterizing Intermolecular Forces (e.g., Atoms In Molecules (AIM) analysis for non-covalent interactions)
Non-covalent interactions are crucial in determining the structure and function of molecular systems. nih.gov Advanced techniques are required to characterize these subtle forces. The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful method for analyzing the electron density (ρ) to describe chemical bonding and intermolecular interactions. researchgate.net
In this compound, AIM analysis can be used to identify and characterize:
Hydrogen Bonds: The N-H groups can act as hydrogen bond donors, and the nitrogen and fluorine atoms can act as acceptors. AIM can locate the bond critical points (BCPs) between the atoms involved in these interactions.
Van der Waals Interactions: These weaker interactions are also revealed by the topology of the electron density. nih.gov
The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For example, a positive Laplacian is characteristic of closed-shell interactions, such as hydrogen bonds and ionic bonds. researchgate.net
Table 2: Application of AIM Theory to Non-Covalent Interactions
| Interaction Type | Key Atoms Involved in C₉H₁₄FN₂ | AIM Descriptor at Bond Critical Point (BCP) | Interpretation |
|---|---|---|---|
| Hydrogen Bonding | N-H···N, N-H···F | Presence of a bond path, specific values of ρ and ∇²ρ | Characterizes strength and nature of the H-bond researchgate.net |
| Steric Repulsion | Between bulky groups (e.g., isopropyl H's and ring H's) | Low electron density isosurfaces with specific signatures | Reveals regions of steric clash nih.gov |
| Van der Waals Forces | Between molecular surfaces | Low-gradient isosurfaces with low densities | Maps attractive dispersion forces nih.gov |
Computational Probes for Detailed Mechanistic Investigations and Reaction Dynamics
To gain a deeper understanding beyond static structures and energies, computational probes can be used to investigate reaction dynamics. This often involves performing molecular dynamics (MD) simulations on a potential energy surface generated from QM or QM/MM calculations. nih.gov
These advanced simulations can:
Trace Reaction Trajectories: Follow the atomic motions over time as a reaction proceeds from reactants to products, providing a dynamic picture of the mechanism.
Sample Conformational Space: Efficiently explore the different possible conformations of the molecule and their relative populations.
Calculate Free Energy Profiles: By using enhanced sampling techniques, it is possible to compute the free energy landscape of a reaction, which is more relevant to real-world conditions than potential energy alone.
For this compound, these methods could be used to simulate its binding process to a receptor or to understand the detailed dynamics of a catalytic cycle in which it participates. These computational experiments provide insights that are often difficult or impossible to obtain through laboratory experiments alone.
Chemical Reactivity and Transformation Pathways of 4 Fluoro N2 Isopropylbenzene 1,2 Diamine
Amine-Centered Transformations and Derivatives
The presence of two amine groups at the ortho position makes them primary sites for a variety of chemical reactions. These transformations are fundamental in constructing more complex molecular architectures.
Oxidation Reactions Leading to Aromatic Nitrogen Heterocycles or Quinoid Structures
The oxidation of N-substituted o-phenylenediamines can lead to several classes of compounds, including phenazines and benzoquinonediimines. researchgate.netrsc.orgrsc.org While specific studies on 4-Fluoro-N2-isopropylbenzene-1,2-diamine are not extensively detailed in the provided results, the general reactivity of related N-substituted p-phenylenediamines suggests that oxidation can occur. researchgate.net This process can involve consecutive electron transfer steps, potentially forming intermediate radicals that can be further oxidized to form quinoid structures like benzoquinonediimines. researchgate.netresearchgate.net The oxidation of the amine groups can also be a key step in the formation of heterocyclic systems. For example, the oxidation of quinoxalines, which can be synthesized from o-phenylenediamines, can yield quinoxaline (B1680401) 1,4-dioxides. nih.gov
Reduction Reactions to Alter Amine Oxidation States
Reduction reactions are crucial for synthesizing o-phenylenediamines from their nitro precursors. For instance, the synthesis of this compound can be achieved through the reduction of a corresponding nitroaniline precursor, such as 4-fluoro-2-nitroaniline, often using catalytic hydrogenation with catalysts like Raney nickel or Pd/C. Similarly, reductive cyclization of dinitrobenzene derivatives is a pathway to quinoxalinones. sapub.org While the amine groups in the target molecule are already in a reduced state, further reduction is generally not a common transformation unless other reducible functional groups are present in a derivative.
Nucleophilic Substitution Reactions with Halogenated Electrophiles
The amino groups of this compound are nucleophilic and can react with various electrophiles, including halogenated compounds. Acylation and alkylation are common reactions. For example, reaction with acyl chlorides or alkyl halides would lead to the formation of amides or more substituted amines, respectively. This reactivity is a cornerstone for building more complex molecules. The reaction of o-phenylenediamines with α-haloketones, such as phenacyl bromides, is a known method for synthesizing quinoxaline derivatives, proceeding through a condensation-oxidation mechanism. nih.govnih.gov
Aromatic Ring Reactivity: Substitution and Dearomatization Processes
The reactivity of the benzene (B151609) ring is influenced by the directing effects of the existing substituents: the two amine groups and the fluorine atom. The amino groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating via its inductive effect but also ortho-, para-directing due to its resonance effect. researchgate.netmsu.edu
The combined effect of these substituents makes the aromatic ring susceptible to electrophilic aromatic substitution. The fluorine at C4 and the amino groups at C1 and C2 would likely direct incoming electrophiles to the C5 and C6 positions. The electron-withdrawing nature of the fluorine atom can also influence the ring's electron density, potentially increasing its susceptibility to electrophilic attack at specific positions.
Conversely, the electron-rich nature of the ring, enhanced by the amine groups, makes it less susceptible to nucleophilic aromatic substitution unless there are strong electron-withdrawing groups present. However, in highly fluorinated benzenes, nucleophilic displacement of a fluorine atom can occur. nih.gov
Cyclocondensation Reactions for the Formation of Heterocyclic Ring Systems
A hallmark reaction of o-phenylenediamines is their cyclocondensation with 1,2-dicarbonyl compounds to form quinoxalines, a class of heterocyclic compounds with significant biological and technological importance. nih.govarkat-usa.orgchim.it
Synthesis of Quinoxaline Derivatives via Condensation with α-Diketones
The reaction of this compound with an α-diketone, such as benzil, is a direct and widely used method for synthesizing substituted quinoxaline derivatives. sapub.orgarkat-usa.orgsid.ir This condensation reaction typically proceeds under mild conditions and can be catalyzed by various reagents, including acids or heterogeneous catalysts, often in solvents like ethanol (B145695) or acetic acid. sapub.orgnih.govnih.govsid.ir The reaction involves the sequential nucleophilic attack of the two amine groups on the two carbonyl carbons of the α-diketone, followed by dehydration to form the pyrazine (B50134) ring of the quinoxaline system.
The reaction of an unsymmetrically substituted o-phenylenediamine (B120857) like this compound with an unsymmetrical α-dicarbonyl compound can potentially lead to a mixture of two isomeric quinoxaline products. The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on both reactants. thieme-connect.de
Below is a table summarizing the reaction between various o-phenylenediamines and α-diketones to form quinoxaline derivatives, illustrating the general applicability of this synthetic route.
| o-Phenylenediamine Reactant | α-Diketone Reactant | Catalyst/Solvent | Product | Yield (%) |
| Benzene-1,2-diamine | Benzil | (NH4)6Mo7O24.4H2O / EtOH/H2O | 2,3-Diphenylquinoxaline | 98 |
| 4-Methylbenzene-1,2-diamine | Benzil | (NH4)6Mo7O24.4H2O / EtOH/H2O | 6-Methyl-2,3-diphenylquinoxaline | 95 |
| 4-Chlorobenzene-1,2-diamine | Benzil | (NH4)6Mo7O24.4H2O / EtOH/H2O | 6-Chloro-2,3-diphenylquinoxaline | 96 |
| Benzene-1,2-diamine | 2,3-Butanedione | (NH4)6Mo7O24.4H2O / EtOH/H2O | 2,3-Dimethylquinoxaline | 94 |
This table is illustrative of typical quinoxaline syntheses. Data derived from a study on ammonium (B1175870) heptamolybdate tetrahydrate catalyzed reactions. sid.ir
Formation of Benzimidazoles and Related Nitrogen Heterocycles
The reaction of ortho-phenylenediamines with carbonyl compounds is a cornerstone of heterocyclic synthesis, providing a direct route to benzimidazoles. This compound serves as a versatile precursor for the synthesis of substituted benzimidazole (B57391) derivatives, which are of significant interest in medicinal chemistry. daneshyari.com The general synthetic strategy involves the condensation of the diamine with either an aldehyde or a carboxylic acid (or its derivatives). nih.govorientjchem.org
When reacting with an aldehyde, the process typically involves the initial formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the benzimidazole ring system. nih.govresearchgate.net A variety of catalysts, including Brønsted or Lewis acids, and oxidizing agents can be employed to facilitate this transformation. nih.govorganic-chemistry.org The reaction with carboxylic acids, often conducted at elevated temperatures or with dehydrating agents, proceeds through an initial acylation of one amino group, followed by cyclization and dehydration. orientjchem.org
The substitution pattern on the this compound starting material leads to specific isomers of the final benzimidazole product. The cyclization reaction will produce a mixture of 5-fluoro-1-isopropyl- and 6-fluoro-1-isopropyl-1H-benzimidazole derivatives. The electronic influence of the fluorine atom and the steric hindrance from the isopropyl group can affect the reaction rates and the ratio of the resulting isomers.
Table 1: Synthesis of Benzimidazole Derivatives from this compound
| Reactant (R-CHO or R-COOH) | Catalyst/Conditions | Expected Products |
| Benzaldehyde | p-Toluenesulfonic acid (p-TSOH), heat | 5-Fluoro-1-isopropyl-2-phenyl-1H-benzo[d]imidazole & 6-Fluoro-1-isopropyl-2-phenyl-1H-benzo[d]imidazole |
| Acetic Acid | Polyphosphoric acid (PPA), heat | 5-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole & 6-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole |
| 4-Nitrobenzaldehyde | H₂O₂/HCl, room temperature | 5-Fluoro-1-isopropyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole & 6-Fluoro-1-isopropyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole |
| Formic Acid | ZnO nanoparticles, 70 °C | 5-Fluoro-1-isopropyl-1H-benzo[d]imidazole & 6-Fluoro-1-isopropyl-1H-benzo[d]imidazole |
Preparation of Benzoselenadiazolium Cations from ortho-Diamines
Ortho-diamines are key precursors for the synthesis of benzo-2,1,3-selenadiazoles and their corresponding N-alkylated cations. The preparation of N-alkyl benzoselenadiazolium cations from N-substituted ortho-diamino benzenes has been shown to be a highly efficient process. rsc.org
For a substrate like this compound, the most direct pathway involves a cyclo-condensation reaction with a selenium source, typically selenous acid (H₂SeO₃) or selenium dioxide (SeO₂). This reaction is effectively carried out in a solvent mixture such as ethanol and trifluoroacetic acid. rsc.org The reaction proceeds via the formation of the heterocyclic benzoselenadiazole ring system, with the pre-existing N-isopropyl group leading directly to the desired cation. The resulting product is the 5-fluoro-1-isopropyl-2,1,3-benzoselenadiazol-1-ium cation, which can be isolated by precipitation with a suitable counter-ion, such as a halide or tetrafluoroborate. rsc.org This method avoids the separate alkylation step of a pre-formed benzoselenadiazole, which can sometimes be challenging. rsc.org
Table 2: Synthesis of 5-Fluoro-1-isopropyl-2,1,3-benzoselenadiazol-1-ium Cation
| Reactant | Reagent | Solvent System | Expected Product |
| This compound | Selenous Acid (H₂SeO₃) | Ethanol / Trifluoroacetic Acid | 5-Fluoro-1-isopropyl-2,1,3-benzoselenadiazol-1-ium cation |
Radical-Mediated Transformations and Their Implications for the Fluoroaromatic System (e.g., Homolytic Aromatic Substitution)
Homolytic Aromatic Substitution (HAS) provides a powerful method for the functionalization of aromatic rings, operating through a mechanism distinct from traditional electrophilic or nucleophilic pathways. rsc.org This class of reactions involves the addition of a free radical to the aromatic system, forming a resonance-stabilized cyclohexadienyl radical intermediate, which then rearomatizes, typically through the loss of a hydrogen atom, to yield the substituted product. whiterose.ac.uk
The reactivity of the this compound system in HAS is dictated by the combined electronic and steric effects of its substituents. The N-isopropylamino group is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it directs ortho and para to itself. In radical reactions on aniline (B41778) derivatives, substitution often occurs at the positions ortho and para to the amino group. researchgate.netacs.org
Various radical species can be generated through methods like visible-light photoredox catalysis, thermal decomposition of initiators, or electron donor-acceptor (EDA) complex formation, and used to functionalize the fluoroaromatic ring. rsc.orgacs.orgresearchgate.net These transformations allow for the introduction of diverse functional groups, such as perfluoroalkyl or aryl moieties, onto the aromatic core. researchgate.netresearchgate.net
Table 3: Potential Radical-Mediated Transformations of this compound
| Radical Source (Reagent) | Method of Generation | Type of Transformation | Likely Products (Major Isomers) |
| CF₃• (e.g., from CF₃I) | Visible-light photoredox catalysis | Trifluoromethylation | 3-Trifluoromethyl-4-fluoro-N2-isopropylbenzene-1,2-diamine and 5-Trifluoromethyl-4-fluoro-N2-isopropylbenzene-1,2-diamine |
| CH₃CH₂• (e.g., from propanoic acid) | Silver-catalyzed decarboxylation | Ethylation | 3-Ethyl-4-fluoro-N2-isopropylbenzene-1,2-diamine and 5-Ethyl-4-fluoro-N2-isopropylbenzene-1,2-diamine |
| Ph• (e.g., from benzenediazonium (B1195382) salt) | Reduction (e.g., with NaNO₂) | Arylation | 3-Phenyl-4-fluoro-N2-isopropylbenzene-1,2-diamine and 5-Phenyl-4-fluoro-N2-isopropylbenzene-1,2-diamine |
| •CF₂CO₂Et (from BrCF₂CO₂Et) | Photoinduced EDA Complex | Difluoroalkylation | 3-(Difluoro(ethoxycarbonyl)methyl)-4-fluoro-N2-isopropylbenzene-1,2-diamine and 5-(Difluoro(ethoxycarbonyl)methyl)-4-fluoro-N2-isopropylbenzene-1,2-diamine |
Coordination Chemistry and Ligand Design Using 4 Fluoro N2 Isopropylbenzene 1,2 Diamine and Its Derivatives
Principles of Chiral Diamine Ligand Design in Asymmetric Catalysis
The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a well-defined, sterically constrained, and electronically tuned chiral environment around a metal center. This environment dictates the binding preference of the prochiral substrate, leading to the preferential formation of one enantiomer of the product. The design of chiral diamine ligands, such as derivatives of 4-Fluoro-N2-isopropylbenzene-1,2-diamine, is guided by several key principles that manipulate these steric and electronic factors. nih.govrsc.org
The ligand structure plays a vital role in achieving high enantioselectivities. nih.gov The ability to systematically vary the ligand's architecture, both sterically and electronically, is crucial for optimizing catalyst performance for different substrates. nih.govnih.gov Key elements in the design of chiral diamine ligands include:
The Chiral Backbone: The 1,2-diamine moiety provides a robust C2-symmetric or pseudo-C2-symmetric scaffold that forms a stable five-membered chelate ring upon coordination to a metal. The conformation of this ring, often a gauche conformation, positions the substituents on the backbone and the nitrogen atoms in a predictable three-dimensional arrangement, which is fundamental to the creation of the chiral pockets of the catalyst.
N-Substituents: The groups attached to the nitrogen atoms, such as the isopropyl group in this compound, are critical for defining the steric environment. researchgate.net These substituents can create steric repulsion that directs the substrate to approach the metal center from a specific trajectory, thereby controlling enantioselectivity. chemrxiv.org The N-H group on the second nitrogen atom in many diamine ligands is also crucial, as it can participate in hydrogen bonding or act as a proton donor/acceptor in bifunctional catalysis, for example, in Noyori-type hydrogenation catalysts. youtube.com
Aromatic Ring Substituents: Substituents on the benzene (B151609) ring of the diamine backbone, like the fluorine atom in the target compound, exert significant electronic effects. rsc.org Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction, which can modulate the electron density at the metal center. rsc.orgnih.gov This electronic tuning can influence the catalytic activity by affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org The presence of fluorine can also impact the ligand's binding properties and the stability of the metal complex. nih.govnih.gov
By systematically modifying these three components, ligands can be fine-tuned to achieve optimal performance in specific catalytic transformations. nih.gov
Formation of Metal Complexes for Homogeneous and Heterogeneous Catalysis
This compound and its analogues are versatile ligands capable of coordinating with a wide variety of transition metals to form catalytically active complexes. The two nitrogen atoms act as a bidentate chelating agent, forming stable complexes suitable for both homogeneous and heterogeneous catalysis. In homogeneous systems, these complexes are dissolved in the reaction medium, offering high activity and selectivity. For heterogeneous applications, the ligand or its metal complex can be immobilized on a solid support, such as a polymer, which facilitates catalyst separation and recycling. nih.govacs.org
Ruthenium complexes featuring chiral diamine ligands are exceptionally effective for the asymmetric hydrogenation of ketones and imines. researchgate.net The catalysts developed by Noyori and colleagues, which often combine a Ru(II) center, a chiral 1,2-diamine, and an arene or phosphine (B1218219) ligand, are benchmarks in this field. youtube.com A complex derived from this compound would fall into the class of highly efficient catalysts for reducing carbonyls to chiral alcohols. researchgate.net
The catalytic cycle is believed to involve a "bifunctional" mechanism where both the metal center and the ligand participate directly in the reaction. The N-H proton of the diamine ligand is transferred to the carbonyl oxygen, while the ruthenium-hydride transfers a hydride to the carbonyl carbon. The stereochemistry of the diamine backbone and its N-substituents dictates the facial selectivity of the hydride transfer, resulting in high enantiomeric excess (ee). youtube.com The fluorine substituent on the phenyl ring can influence the acidity of the N-H proton and the electrophilicity of the ruthenium center, thereby modulating catalyst activity.
| Catalyst Precursor Type | Substrate | Product | Yield (%) | ee (%) | Source |
| Ru(II)/Chiral Diamine/DPEN | Aromatic Ketones | Chiral Alcohols | >99 | up to 98 | researchgate.net |
| Ru(II)/Chiral Diamine/Achiral Phosphine | Various Ketones | Chiral Alcohols | Good | up to 98.1 | researchgate.net |
| Chiral Ferrocene-Tethered Ru-Diamine | Aryl Alkyl Ketones | Chiral Alcohols | High | >99 | rsc.org |
Iridium complexes are also highly effective in asymmetric catalysis, particularly in asymmetric transfer hydrogenation (ATH) reactions. nih.gov In ATH, hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to a substrate like a ketone or imine. Half-sandwich iridium(III) complexes containing a chiral diamine ligand, often referred to as Noyori-Ikariya type catalysts, are widely used for this purpose. acs.org
A complex formed between an iridium precursor (e.g., [Ir(Cp*)Cl2]2) and a ligand like this compound would be expected to show high catalytic activity and enantioselectivity. The ligand's structure is essential for achieving high ee values. nih.gov The steric and electronic properties conferred by the isopropyl and fluoro substituents can be finely tuned to optimize the catalyst for specific substrates. nih.gov For instance, polymeric versions of chiral diamine ligands have been shown to create highly efficient and recyclable iridium catalysts for the ATH of functionalized ketones, achieving excellent enantioselectivities (up to 99% ee) and high turnover numbers. acs.orgnih.gov
| Catalyst System | Substrate Class | Enantioselectivity (ee %) | Key Feature | Source |
| Ir-Polydiamines | Functionalized Ketones | up to 99 | Recyclable polymeric ligand | nih.govacs.orgnih.gov |
| Chiral Iridium Diamine | α-Cyano/α-Nitro Aryl Ketones | Excellent | Aqueous reaction system | acs.org |
| Iridium(III)/Camphorsulfonyl Diamine | Intermolecular C(sp³)-H Amidation | N/A | Synthesis of chiral 1,2-diamines | researchgate.net |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.com While bulky, electron-rich phosphine ligands are most commonly employed in these reactions, nitrogen-based ligands, including diamines, can also be effective. nih.govnih.gov In this context, a chiral diamine like this compound could serve as a supporting ligand for a palladium(0) or palladium(II) center.
The diamine ligand would coordinate to the palladium atom, influencing its stability and reactivity throughout the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov The electronic properties of the fluoro-substituent and the steric bulk of the isopropyl group could affect the rates of these elementary steps. While not typically used for inducing enantioselectivity in standard Suzuki-Miyaura couplings of aryl halides, chiral diamine ligands are crucial in asymmetric variants of other palladium-catalyzed reactions, such as C-H functionalization or allylic alkylation. Palladium-catalyzed N-arylation reactions are also used in the synthesis of multidentate ligands from diamine precursors. acs.org
| Catalyst System | Reaction Type | Ligand Type | Substrate Scope | Source |
| Pd(II) Nanoclusters | Suzuki-Miyaura | Ligand-Free (in situ) | Aryl Halides, Boronic Acids | nsf.gov |
| Pd/Dialkylbiaryl Phosphine | Suzuki-Miyaura | Bulky, Electron-Rich Phosphines | Aryl Chlorides, Tosylates | nih.govnih.gov |
| Pd(II)-Sulfonated Salan | Suzuki-Miyaura | Salan (tetradentate N2O2) | Aryl Halides in Water | mdpi.com |
The use of earth-abundant and low-toxicity metals like iron in catalysis is a growing area of research. Iron complexes bearing chiral N4-type ligands, which can include diamine moieties, have shown promise in asymmetric transformations. mdpi.com An iron complex of this compound could potentially catalyze reactions such as transfer hydrogenation of ketones or the oxidation of sulfides.
In these systems, the chiral ligand environment around the iron center is responsible for controlling the stereochemical outcome. For example, chiral N,N'-dioxide-iron(III) catalysts have been used for the asymmetric oxidation of sulfides to chiral sulfoxides, where steric repulsion between the substrate and the bulky ligand determines the enantio-discrimination. mdpi.com Similarly, iron complexes with bis(quinolyl)diamine ligands have been used in enantioselective alkylation reactions. mdpi.com The specific electronic and steric features of the 4-fluoro-N2-isopropyl substituted diamine would be expected to influence the performance of an analogous iron catalyst.
Nickel is another first-row transition metal that has gained significant attention for its catalytic applications. mdpi.com Nickel(II) complexes with various nitrogen-based ligands are known to catalyze a range of reactions, including C-H functionalization, cross-coupling, and oxidation processes. acs.orgresearchgate.net
Chiral diamine ligands can be employed to render these transformations enantioselective. For instance, nickel/diamine catalyst systems are effective for alkyl-alkyl cross-coupling reactions. nih.gov In the context of oxidation, Ni(II) complexes with tripodal N4 ligands catalyze the hydroxylation of alkanes like cyclohexane (B81311) with high efficiency and selectivity. researchgate.net A complex of this compound with nickel could be investigated for similar C-H functionalization reactions. Furthermore, nickel-catalyzed N-arylation and O-arylation reactions often utilize nitrogen- or phosphorus-based ligands to facilitate the coupling of amines and phenols with aryl halides. nih.gov The design of the diamine ligand would be critical for achieving high yields and, in chiral applications, high enantioselectivity.
Impact of Fluorine Substitution on Ligand Performance and Electronic Properties in Catalysis
The introduction of a fluorine atom onto a ligand backbone can significantly alter the electronic environment of the metal center in a coordination complex, which in turn affects its catalytic performance. Fluorine is the most electronegative element, and its strong electron-withdrawing ability can modulate the acidity of a chelated Lewis acid catalyst. nih.gov This effect is often exploited to enhance the reactivity of the metal center.
| Substituent (at para-position of aniline) | Hammett Constant (σp) | Effect |
|---|---|---|
| -H | 0.00 | Reference |
| -F | +0.06 | Weakly Electron-Withdrawing |
| -Cl | +0.23 | Electron-Withdrawing |
| -CH3 | -0.17 | Electron-Donating |
| -NO2 | +0.78 | Strongly Electron-Withdrawing |
Research has shown that the presence of electron-withdrawing groups on the aromatic rings of diamine ligands can have a tangible impact on the stereochemical outcome of asymmetric reactions. For instance, in certain copper-catalyzed reactions, fluorinated diimine analogues of chiral diamine ligands have led to a decrease in enantioselectivity compared to their non-fluorinated counterparts. rsc.org This suggests that the electronic tuning afforded by fluorine substitution is a delicate balance; while it can enhance reactivity in some cases, it may be detrimental to stereocontrol in others. The precise effect is often dependent on the specific reaction mechanism and the nature of the transition state.
The steric profile of the ligand is also a critical determinant of catalytic performance. In this compound, the isopropyl group on one of the nitrogen atoms introduces significant steric bulk. This can influence the coordination geometry around the metal center and create a chiral pocket that directs the approach of a substrate, thereby influencing enantioselectivity in asymmetric catalysis. The interplay between the electronic effects of the fluorine atom and the steric hindrance of the isopropyl group makes this ligand scaffold a versatile platform for catalyst development.
Metal-Ligand Cooperative Catalysis Mediated by Diamine Ligands
Metal-ligand cooperativity (MLC) is a catalytic paradigm where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a reaction. wikipedia.org This is in contrast to traditional catalysis where the ligand is often a passive "spectator," merely modulating the properties of the metal center. Diamine ligands, particularly those with N-H functionalities, are well-suited for MLC, especially in hydrogenation and dehydrogenation reactions.
In a typical MLC mechanism for hydrogenation, the metal center and a nitrogen atom of the diamine ligand work in concert to activate a substrate and a hydrogen source. For example, in the transfer hydrogenation of ketones, a metal hydride species may be formed, and the N-H group of the diamine ligand can act as a proton donor to the carbonyl oxygen of the substrate, facilitating its reduction. This cooperative action lowers the activation energy of the reaction.
While specific examples of MLC involving this compound are not extensively documented, the structural motifs of this compound are amenable to such catalytic cycles. The N-H proton of the primary amine group can participate in proton transfer steps. The fluorine substituent, by modulating the acidity of this N-H proton, could potentially fine-tune the catalytic activity. An increase in the acidity of the N-H proton due to the electron-withdrawing fluorine atom could facilitate proton transfer to the substrate.
The general mechanism for metal-ligand cooperative hydrogenation of a ketone can be depicted as follows:
Coordination of the ketone to the metal center.
Formation of a metal-hydride species.
Proton transfer from the diamine ligand's N-H group to the ketone's oxygen atom.
Hydride transfer from the metal to the ketone's carbonyl carbon.
Release of the alcohol product and regeneration of the catalyst.
This bifunctional activation, where the metal acts as a Lewis acid and the ligand as a Brønsted acid, is a hallmark of MLC with amine-based ligands.
Development of Salen-Type Schiff Base Complexes from ortho-Diamines and Their Coordination Behavior with Transition Metals
Ortho-diamines such as this compound are valuable precursors for the synthesis of tetradentate Schiff base ligands, most notably Salen-type ligands. These ligands are prepared through the condensation reaction of an ortho-diamine with two equivalents of a salicylaldehyde (B1680747) derivative. The resulting Salen-type ligands are highly versatile and can coordinate with a wide range of transition metals to form stable complexes with applications in catalysis, materials science, and medicinal chemistry.
The synthesis of a Salen-type ligand from this compound would involve its reaction with a substituted salicylaldehyde. The resulting ligand would possess a C2-symmetric or asymmetric structure, depending on the substitution pattern of the salicylaldehyde. The fluorine and isopropyl substituents on the diamine backbone would impart specific steric and electronic properties to the final metal complex.
The coordination of these Salen-type ligands with transition metals typically occurs through the two imine nitrogen atoms and the two phenolate (B1203915) oxygen atoms, forming a square-planar or distorted square-planar geometry around the metal center. The electronic properties of the metal complex can be systematically tuned by varying the substituents on both the diamine and the salicylaldehyde components.
The coordination of a hypothetical Salen-type ligand derived from 4-fluoro-1,2-phenylenediamine with a transition metal like Cu(II) or Ni(II) can be confirmed by various spectroscopic techniques.
| Spectroscopic Technique | Key Observables for Salen-Type Metal Complex Formation |
|---|---|
| Infrared (IR) Spectroscopy | Disappearance of the C=O stretching frequency of the salicylaldehyde and the appearance of a new C=N (imine) stretching band. A shift in the phenolic C-O stretching frequency upon coordination to the metal. |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Ni(II) in a square-planar geometry), the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal. Shifts in the aromatic proton signals upon coordination. |
The fluorine substituent on the phenylenediamine backbone of the Salen ligand would influence the Lewis acidity of the coordinated metal center. The electron-withdrawing nature of the fluorine atom would lead to a more electrophilic metal center, which could enhance its catalytic activity in reactions such as epoxidation, cyclopropanation, and asymmetric synthesis. The bulky isopropyl group would create a specific steric environment around the active site, which could be beneficial for achieving high enantioselectivity.
Applications As a Precursor in Diverse Organic Synthesis
Role as a Key Building Block for the Construction of More Complex Organic Architectures
4-Fluoro-N2-isopropylbenzene-1,2-diamine is an essential intermediate in the synthesis of intricate organic structures. The presence of two distinct amine groups, one primary and one secondary, allows for sequential and selective reactions, enabling the construction of complex molecular frameworks. The fluorine substituent and the isopropyl group further modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of the resulting compounds.
The differential reactivity of the primary and secondary amino groups is a key feature that synthetic chemists can exploit. For instance, the primary amine can be selectively targeted for reactions such as diazotization or condensation, leaving the more sterically hindered and less nucleophilic secondary amine available for subsequent transformations. This controlled reactivity is crucial for the regioselective synthesis of complex molecules, including pharmaceutical intermediates and other high-value organic compounds.
The fluorinated aromatic ring also plays a significant role. The fluorine atom, being highly electronegative, can influence the acidity of the N-H protons and the nucleophilicity of the amino groups. It can also serve as a site for further functionalization through nucleophilic aromatic substitution under specific conditions, although this is generally less facile on an electron-rich diamine-substituted ring.
Advanced Synthesis of Nitrogen-Containing Heterocyclic Compounds Beyond Direct Cyclocondensation
Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a prime candidate for the synthesis of a variety of such heterocyclic systems, owing to its ortho-diamine functionality.
Pyrroles: The synthesis of substituted pyrroles can be achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrsc.orgorganic-chemistry.org In the case of this compound, the primary amino group can react with a 1,4-diketone to form a substituted N-arylpyrrole. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole (B145914) ring. wikipedia.org The presence of the fluorine and isopropyl groups on the phenyl ring of the resulting pyrrole can impart unique electronic and solubility characteristics.
Indoles: While direct indole (B1671886) synthesis from ortho-phenylenediamines is less common, derivatives of this diamine can be used in more complex multi-step synthetic routes to construct indole frameworks. The fundamental challenge lies in forming the five-membered ring fused to the benzene (B151609) nucleus.
Quinolines: Substituted quinolines can be synthesized from ortho-phenylenediamines through reactions like the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction. This approach involves the reaction of an aniline (B41778) (in this case, one of the amino groups of the diamine), an aldehyde, and an electron-rich alkene. ijariie.com More direct methods involve the condensation of ortho-phenylenediamines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, followed by cyclization and oxidation. The reaction of this compound with appropriate dicarbonyl compounds would be expected to yield fluorinated and isopropyl-substituted quinolines, which are of interest in medicinal chemistry. The synthesis of fluorinated quinoline (B57606) analogs has been shown to be a viable route to new antifungal agents. mdpi.com
Table 1: Representative Synthetic Methodologies for Heterocycle Formation
| Heterocycle | General Reaction | Reactant for this compound | Expected Product Features |
| Pyrrole | Paal-Knorr Synthesis wikipedia.orgrsc.orgorganic-chemistry.org | 1,4-Diketone (e.g., 2,5-hexanedione) | N-(4-fluoro-2-(isopropylamino)phenyl) substituted pyrrole |
| Quinoline | Condensation/Cyclization | α,β-Unsaturated carbonyl or 1,3-dicarbonyl compound | Fluorinated and isopropyl-substituted quinoline |
| Benzotriazole | Diazotization/Cyclization ijariie.comstackexchange.comgsconlinepress.comslideshare.net | Nitrous acid (from NaNO₂/acid) | 5-Fluoro-1H-benzotriazole derivative (after potential deisopropylation) or N-isopropyl derivative |
Triazoles: Benzotriazoles are readily synthesized from ortho-phenylenediamines through a diazotization reaction. ijariie.comstackexchange.comgsconlinepress.comslideshare.net Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) would lead to the diazotization of the primary amino group. The resulting diazonium salt can then undergo intramolecular cyclization by attacking the adjacent secondary amine, forming a stable five-membered triazole ring fused to the benzene ring. This would yield a 5-fluoro-N-isopropyl-benzotriazole derivative. Such compounds are valuable in various applications, including as corrosion inhibitors and synthetic auxiliaries.
Thiadiazines: The synthesis of 1,2,4-benzothiadiazine dioxides, which are known for their diuretic properties, often starts from ortho-substituted anilines. While not a direct cyclization of a diamine, derivatives of this compound could be envisioned as precursors to more complex thiadiazine-containing systems.
Utilization in the Development of Specialty Chemicals and Functional Materials
The unique combination of a fluorinated aromatic ring and diamine functionality makes this compound an attractive monomer for the synthesis of high-performance polymers and functional materials.
Polyimides: Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constants, and optical transparency. nih.govsemanticscholar.orgmdpi.comresearchgate.netscielo.br These properties make them suitable for applications in microelectronics, aerospace, and flexible displays. nih.govmdpi.com The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. The incorporation of fluorine atoms, as in this compound, into the polymer backbone disrupts chain packing and reduces intermolecular charge transfer, which leads to improved solubility, lower dielectric constants, and enhanced optical clarity. nih.govsemanticscholar.orgmdpi.comresearchgate.netscielo.br
Polyurethanes: Fluorinated polyurethanes (FPUs) are another class of specialty polymers that exhibit desirable properties such as low surface energy, high thermal stability, and chemical resistance. mdpi.com These materials find applications in coatings, sealants, and biomedical devices. Fluorinated diamines can be used as chain extenders in the synthesis of FPUs, where they react with diisocyanates and polyols to form the segmented polymer structure. mdpi.com The use of this compound as a chain extender would introduce fluorine into the hard segments of the polyurethane, potentially enhancing its thermal and chemical stability.
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Class | Co-monomer | Potential Polymer Properties | Potential Applications |
| Polyimides | Aromatic Dianhydrides (e.g., PMDA, 6FDA) | High thermal stability, good solubility, low dielectric constant, optical transparency nih.govsemanticscholar.orgmdpi.comresearchgate.netscielo.br | Microelectronics, flexible displays, aerospace components nih.govmdpi.com |
| Polyurethanes | Diisocyanates and Polyols | Enhanced thermal and chemical stability, low surface energy mdpi.com | High-performance coatings, sealants, biomedical materials |
Emerging Research Areas and Future Perspectives for 4 Fluoro N2 Isopropylbenzene 1,2 Diamine
Integration into Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional architectures, presents a fertile ground for the application of 4-Fluoro-N2-isopropylbenzene-1,2-diamine. The molecule's structure is inherently suited for directing self-assembly through specific intermolecular forces.
Detailed research findings indicate that the interplay of hydrogen bonding and fluorine interactions is pivotal. X-ray diffraction studies have revealed that this compound can adopt a planar conformation in the solid state, stabilized by intramolecular N-H···F hydrogen bonding. This predisposition for forming hydrogen bonds is a cornerstone of supramolecular assembly. The two amine groups can act as hydrogen bond donors, while the fluorine atom and the nitrogen atoms can act as acceptors.
The introduction of fluorine into self-assembling systems is known to have profound effects. It can lead to more stable and robust lattices or even alter the self-assembly motif to create unexpected supramolecular architectures. nih.govresearchgate.net The unique nature of fluorine—its high electronegativity and the polarity of the C-F bond—can lead to specific interactions such as hydrogen bonds to fluorine, halogen bonds, and fluorous interactions, which can be exploited in crystal engineering. nih.gov For instance, the self-assembly of fluorinated polymers is often driven by the distinct properties of the fluorinated groups, leading to original morphologies. rsc.org
Based on the behavior of analogous systems, this compound could be used as a building block (a "tecton") for various supramolecular structures. The combination of the aromatic ring (capable of π-π stacking), the amine groups (for hydrogen bonding), and the fluorine atom (for fluorine-specific interactions) provides a versatile toolkit for designing complex assemblies like molecular capsules, liquid crystals, or porous organic frameworks.
Table 1: Potential Non-Covalent Interactions involving this compound
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Amine groups (donors), Nitrogen/Fluorine atoms (acceptors) | Directional control, formation of tapes, sheets, or 3D networks |
| π-π Stacking | Phenyl rings | Stabilization of columnar or layered structures |
| Fluorine Interactions | Fluorine atom | Modulation of lattice energy, formation of fluorous domains, induction of unique packing motifs nih.govresearchgate.net |
| Steric Influence | Isopropyl group | Control of molecular packing, creation of voids, prevention of dense packing to achieve porous materials |
Strategies for Catalyst Immobilization and Heterogenization for Enhanced Sustainability
The development of heterogeneous catalysts is a key goal in green chemistry, as it simplifies catalyst recovery and reuse, reducing waste and cost. This compound can serve as an effective ligand or anchoring group for immobilizing catalytically active metal species onto solid supports.
One promising strategy involves the functionalization of support materials with the diamine. Materials like graphene oxide, zeolites, or halloysite (B83129) nanotubes can be chemically modified to feature the diamine on their surface. acs.orgacs.orgmdpi.com The two nitrogen atoms of the diamine can then act as a bidentate ligand, strongly chelating to metal ions or nanoparticles (e.g., Palladium, Platinum, Iridium), effectively anchoring them to the support. acs.orgacs.org This strong coordination prevents leaching of the metal during the reaction, enhancing the catalyst's longevity and preventing product contamination.
Another approach is the creation of polymeric ligands. The diamine can be polymerized to form a macromolecular scaffold. nih.gov This polymeric ligand, bearing multiple chelating sites, can then coordinate with a metal precursor to form a recyclable, homogeneous-like catalyst with the practical benefits of a heterogeneous system. Such polymeric diamine ligands have been shown to be highly effective in catalytic processes like asymmetric transfer hydrogenation. nih.gov
Table 2: Potential Strategies for Catalyst Heterogenization using this compound
| Strategy | Support Material / Platform | Metal Catalyst Example | Potential Application |
|---|---|---|---|
| Surface Functionalization | Graphene Oxide, Zeolites, Silica, Halloysite acs.orgacs.orgmdpi.com | Palladium (Pd), Platinum (Pt) | Hydrogenation, Heck reactions, C-C coupling acs.orgmdpi.com |
| Polymeric Ligand Support | Polymerized diamine backbone nih.gov | Iridium (Ir), Rhodium (Rh) | Asymmetric Transfer Hydrogenation nih.gov |
| Magnetic Nanoparticle Core | Fe₃O₄ nanoparticles coated with a diamine-functionalized shell nih.gov | Laccase (enzyme), various metals | Biocatalysis, oxidation reactions nih.gov |
The presence of the fluorine atom can also influence catalytic activity. Its electron-withdrawing nature can modify the electronic properties of the coordinated metal center, potentially tuning its reactivity and selectivity in a desirable manner.
Green Chemistry Principles in the Synthesis and Application of Fluorinated Diamines
Applying green chemistry principles to the synthesis and use of compounds like this compound is crucial for sustainable chemical manufacturing. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
The synthesis of fluorinated amines is an area where significant green advancements are being made. Traditional methods often involve harsh reagents or multiple steps. rsc.org However, modern approaches align better with green chemistry principles. A common route to the target compound involves the catalytic hydrogenation of a fluorinated nitro-aniline precursor. alfa-chemistry.com This method is advantageous as it uses a catalyst (e.g., Pd/C or Raney Ni) rather than stoichiometric reductants, generating less waste, and often employs milder conditions. alfa-chemistry.com
Further green strategies applicable to fluorinated diamines include:
Use of Safer Solvents and Reagents: Employing water as a solvent where possible, and replacing hazardous fluorinating agents like elemental fluorine with safer alternatives like Selectfluor, can significantly improve the environmental profile of the synthesis. rsc.orgccsenet.orgresearchgate.net
Catalyst- and Solvent-Free Conditions: Some synthetic steps, such as the reduction of imines to amines, can be performed using sodium borohydride (B1222165) under solvent-free conditions, offering excellent yields and a simple work-up. ccsenet.orgresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. Catalytic approaches are inherently more atom-economical than stoichiometric ones.
Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Principle | Traditional Approach | Greener Alternative | Benefit |
|---|---|---|---|
| Reduction Step | Stoichiometric reductants (e.g., SnCl₂, Fe/HCl) | Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Ni) alfa-chemistry.com | Higher atom economy, less metal waste |
| Fluorination | Gaseous F₂ (highly hazardous) | Electrophilic fluorinating agents (e.g., Selectfluor) rsc.org | Enhanced safety and handling |
| Solvent Use | Volatile organic solvents | Use of water, or solvent-free conditions ccsenet.orgresearchgate.net | Reduced VOC emissions, simplified purification |
| Energy Input | High-temperature reactions | Catalyst-enabled reactions at lower temperatures | Reduced energy consumption |
Challenges and Opportunities in Expanding the Research Landscape of Substituted Fluorinated Phenylenediamines
The field of substituted fluorinated phenylenediamines, including this compound, is ripe with both challenges to overcome and significant opportunities for innovation.
Challenges:
Synthetic Complexity: The synthesis of polysubstituted aromatic compounds can be challenging, often requiring multi-step procedures with potential for isomeric impurities. Developing regioselective and efficient fluorination methods remains a key hurdle. numberanalytics.comacs.org
Environmental Persistence: A major concern with organofluorine compounds is their potential for environmental persistence. nih.govacs.org The strength of the carbon-fluorine bond, which imparts stability, also makes these molecules resistant to natural degradation. nih.gov Research must focus on designing molecules that balance functional stability with eventual biodegradability. numberanalytics.com Fluorinated pharmaceuticals, for example, have been detected in wastewater, highlighting the need to understand their environmental fate. thenewlede.org
Cost: Fluorinating reagents and complex synthetic routes can make the production of these specialized diamines expensive, potentially limiting their large-scale application.
Opportunities:
High-Performance Polymers: A significant opportunity lies in using these diamines as monomers for advanced polymers, particularly polyimides. nih.govchemmethod.com The incorporation of fluorine can lead to materials with highly desirable properties for the microelectronics and aerospace industries, such as low dielectric constants, high thermal stability, improved solubility, and optical transparency. nih.govrsc.org The bulky isopropyl group can further disrupt chain packing, increasing free volume and enhancing solubility. rsc.org
Medicinal Chemistry: As building blocks, these diamines are valuable for creating new pharmaceutical candidates. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the diamine scaffold is common in biologically active molecules. alfa-chemistry.com
Materials Science: Beyond polymers, there are opportunities in designing novel fluorinated materials for applications in energy storage, gas separation membranes, and advanced coatings, where the unique properties imparted by fluorine can be leveraged. numberanalytics.commdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing 4-Fluoro-N2-isopropylbenzene-1,2-diamine with high purity?
To synthesize this compound, researchers often employ nucleophilic substitution or reductive amination. Key steps include:
- Fluorine introduction : Use fluorinated precursors (e.g., 4-fluoro-1,2-dinitrobenzene) with isopropylamine under controlled pH (7–9) to avoid side reactions.
- Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) at 50–80°C to reduce nitro groups to amines.
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorine at C4, isopropyl group at N2).
- Mass spectrometry : High-resolution MS to verify molecular weight (CHFN).
- Elemental analysis : Quantify C, H, N, and F content to ensure stoichiometric ratios .
Advanced Research Questions
Q. How does the position of fluorine substitution influence the compound’s electronic properties and reactivity?
The C4-fluorine atom induces electron-withdrawing effects, altering the aromatic ring’s electron density. Comparative studies with analogs (e.g., 5-Fluoro-N,N-dimethyl-benzene-1,2-diamine) show:
Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated diamines?
Contradictions (e.g., antimicrobial vs. inactive results) arise from differences in:
- Test systems : Use standardized assays (e.g., MIC against E. coli ATCC 25922) and control strains.
- Structural analogs : Compare activity across derivatives (e.g., 4-Fluoro vs. 5-Fluoro isomers) to isolate substituent effects.
- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-GLP/non-GMP sources) to identify trends .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
A factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) across two levels:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (Pd/C) | 1% wt | 3% wt |
| Solvent | Ethanol | DMF |
Response metrics (yield, purity) are analyzed via ANOVA to identify significant factors. For example, DMF increases yield by 15% at 80°C but reduces purity due to side reactions .
Methodological Challenges
Q. What techniques assess the stability of this compound under varying pH and temperature?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- pH profiling : Expose to buffers (pH 2–12) and quantify decomposition products (e.g., defluorinated byproducts) using LC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for fluorinated aromatics) .
Q. How can researchers elucidate the mechanism of Schiff base formation using this compound?
- Kinetic studies : Monitor reaction with aldehydes (e.g., benzaldehyde) via UV-Vis spectroscopy (λ = 300–400 nm for imine bond formation).
- Isotopic labeling : Use N-labeled diamine to track nitrogen incorporation into the Schiff base.
- Computational modeling : Simulate transition states (e.g., Gaussian 16) to identify rate-limiting steps (e.g., proton transfer) .
Data Interpretation and Theory
Q. How do steric effects from the isopropyl group impact intermolecular interactions in crystal structures?
X-ray crystallography reveals:
Q. What theoretical frameworks guide the design of this compound-based polymers for battery applications?
- Frontier molecular orbital (FMO) theory : Predicts redox activity based on HOMO-LUMO gaps.
- Density functional theory (DFT) : Models charge distribution in polymer backbones, optimizing conductivity. Experimental validation via cyclic voltammetry shows a 0.2 V reduction potential shift vs. non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
